Isaxonine phosphate

Descripción

Historical Context of Research on Isaxonine Phosphate (B84403)

The story of Isaxonine phosphate is intertwined with the foundational discoveries in the field of neurotrophic factors.

The mid-20th century saw a paradigm shift in neuroscience with the discovery of Nerve Growth Factor (NGF). This seminal work, pioneered by Rita Levi-Montalcini and Stanley Cohen, revealed that specific proteins could profoundly influence the growth and survival of neurons. This discovery laid the groundwork for the entire field of neurotrophic research, sparking a quest for other molecules with similar properties. The initial focus was on identifying and characterizing endogenous proteins, like NGF, that played a crucial role in the development and maintenance of the nervous system.

Research into this compound, chemically known as N-isopropyl-amino-2-pyrimidine orthophosphate, represented a move towards synthetic, non-protein agents that could mimic or enhance the effects of natural neurotrophic factors. The trajectory of this compound research can be characterized by an initial phase of promising investigation into its neuro-regenerative capabilities, followed by a halt in its clinical development.

Initial studies suggested that this compound could accelerate nerve regeneration and functional recovery in various models of neuropathy. This led to clinical investigations, including a study on its potential to mitigate vincristine-induced peripheral neuropathy. However, the findings from this particular study were equivocal. nih.gov A significant turning point in its research trajectory was the emergence of reports linking the compound to hepatotoxicity. researchwithrutgers.com These findings ultimately led to the withdrawal of this compound from further clinical use, shifting the research focus towards understanding its metabolic pathways and the mechanisms underlying its liver toxicity. nih.gov

Classification within Neurotrophic Research Agents

This compound is classified as a synthetic, non-peptide agent with neurotrophic-like activity. Unlike endogenous neurotrophic factors, which are proteins, this compound is a small molecule designed to influence neuronal processes. Its proposed mechanism of action, while not fully elucidated, was thought to involve either a direct effect on the neuron or an indirect stimulation of endogenous growth factor production. researchwithrutgers.com This places it in a category of experimental drugs aimed at modulating the cellular machinery of nerve repair, rather than acting as a direct replacement for a natural neurotrophic factor.

Conceptual Frameworks Guiding this compound Studies

The research on this compound was guided by several key conceptual frameworks prevalent in neurobiology and pharmacology at the time.

One central concept was the idea that small, synthetically derived molecules could be developed to promote nerve regeneration. This was driven by the desire to find alternatives to protein-based therapies, which often face challenges with delivery and stability. The hypothesis was that a small molecule like this compound could potentially cross the blood-nerve barrier more effectively and exert its effects directly on the injured neurons or their supporting cells.

Another guiding principle was the focus on enhancing the intrinsic regenerative capacity of neurons. After an injury, neurons attempt to regenerate, but this process is often slow and incomplete. The conceptual framework for this compound's use was that it could act as a pharmacological enhancer of these natural repair mechanisms. Research in this area often involves studying the effects of compounds on critical neuronal processes such as axoplasmic transport, and the synthesis of RNA and proteins necessary for axonal regrowth. frontiersin.orgnih.gov The investigation into this compound was therefore rooted in the hypothesis that it could positively influence these cellular activities to foster a more robust regenerative response.

Detailed Research Findings

The following table summarizes key research findings related to this compound.

| Research Area | Key Findings |

| Nerve Regeneration | Investigated for its potential to accelerate nerve regeneration and functional recovery in various neuropathies. researchwithrutgers.com |

| Clinical Study (Vincristine-Induced Neuropathy) | A clinical trial yielded equivocal results regarding its effectiveness in preventing this condition. nih.gov |

| Mechanism of Action (Proposed) | Believed to act either directly on the neuron or indirectly by stimulating the production of a growth factor. researchwithrutgers.com |

| Metabolism | Metabolized in the liver, with studies identifying its major metabolites. nih.gov |

| Toxicity | Associated with hepatotoxicity, which led to its withdrawal from clinical use. researchwithrutgers.com |

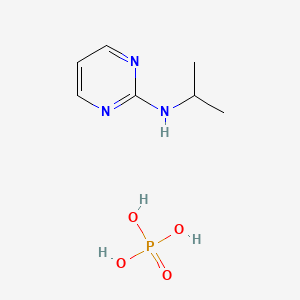

Structure

2D Structure

Propiedades

Número CAS |

65606-21-5 |

|---|---|

Fórmula molecular |

C7H14N3O4P |

Peso molecular |

235.18 g/mol |

Nombre IUPAC |

phosphoric acid;N-propan-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C7H11N3.H3O4P/c1-6(2)10-7-8-4-3-5-9-7;1-5(2,3)4/h3-6H,1-2H3,(H,8,9,10);(H3,1,2,3,4) |

Clave InChI |

CXEBHWXMQKIKPJ-UHFFFAOYSA-N |

SMILES |

CC(C)NC1=NC=CC=N1.OP(=O)(O)O |

SMILES canónico |

CC(C)NC1=NC=CC=N1.OP(=O)(O)O |

Otros números CAS |

65606-21-5 |

Sinónimos |

isaxonine isopropylamino-2-pyrimidine phosphate N-isopropyl-amino-2-pyrimidine orthophosphate Nerfacto |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Action of Isaxonine Phosphate

Interactions with Cellular Ultrastructure

Influence on Membrane Bilayer Properties

Perturbation of Bilayer Order and Fluidity

Isaxonine phosphate (B84403) has been shown to significantly influence the structure and dynamics of phospholipid bilayers. Research indicates that Isaxonine base acts as a potent perturber of phospholipid bilayer order and fluidity nih.gov. At low concentrations, specifically 1% mol/mol, Isaxonine is observed to be trapped within the polar interface of the bilayer, thereby enhancing the organization of phospholipid multibilayers in the gel state nih.gov. Conversely, at higher concentrations, such as 30% mol/mol, the compound disorganizes these phospholipidic structures and has the potential to induce domain formation through phase separation nih.gov. Furthermore, Isaxonine functions as a modifier of the surface pH of the bilayer. Its strong interactions at the lipid-water interface alter the ionization state of stearic acid spin labels, leading to their complete ionization nih.gov. These pronounced membrane effects are considered to contribute to Isaxonine's pharmacological properties in vivo nih.gov.

Characterization of Protein-Lipid Interactions

While direct characterization of specific protein-lipid interactions mediated by Isaxonine phosphate is not extensively detailed in the provided literature, its metabolic fate suggests interactions with cellular components. Studies on the in vitro metabolism of this compound have identified the formation of metabolites and also reported covalent binding to microsomal proteins researchgate.netresearchgate.netjst.go.jp. This covalent binding indicates a potential interaction mechanism involving protein modification. The broader scientific context highlights that lipid-protein interactions are critical for membrane protein function and are influenced by changes in membrane physical properties nih.govplos.orgbiorxiv.org.

Effects on Cell Signaling Pathways and Processes

This compound demonstrates a notable influence on axonal processes, promoting regeneration and preventing detrimental remodeling.

Regulation of Axonal Processes

Isaxonine is recognized for its ability to stimulate axonal sprouting medchemexpress.commedchemexpress.com. Studies have shown that axonal regeneration and collateral sprouting can be effectively demonstrated in tissue culture models nih.gov. Research into nerve injury models indicates that elevated concentrations of immobilized trophic factors can encourage axonal growth beyond the lesion edge, a process that involves sprouting nih.gov.

The compound plays a significant role in promoting axon regeneration. Isaxonine accelerates the rate of peripheral nerve regeneration and contributes to the recovery of motor and sensory functions medchemexpress.commedchemexpress.com. It has been described as having a favorable effect on nerve regeneration medchemexpress.commedchemexpress.com. Experimental studies in rats have provided evidence of Isaxonine's impact on muscle reinnervation and organization. After 8 weeks of treatment, rats receiving Isaxonine showed small type grouping in muscle fibers, which progressed to large type grouping by 10 weeks. In contrast, control animals treated only with a solvent exhibited small type grouping at 8 weeks and a checkerboard pattern at 10 weeks, indicating that Isaxonine promotes a more organized pattern of muscle fiber reinnervation medchemexpress.commedchemexpress.com. Isaxonine also accelerates nerve regeneration and functional recovery in rats and exhibits specific affinity for peripheral nerves nih.gov.

Table 1: Comparison of Muscle Fiber Type Grouping in Rats Post-Treatment

| Time Point | Control Group (Solvent Only) | This compound Treated Group |

| 8 Weeks | Small type grouping | Large type grouping |

| 10 Weeks | Checkerboard pattern | Fiber type grouping |

*Data derived from studies on rat models medchemexpress.commedchemexpress.com.

This compound is effective in preventing aberrant synaptic remodeling. It achieves this by suppressing the formation of redundant nerve endings from axons that have regenerated at a slower pace. This suppression prevents these aberrant endings from establishing inappropriate contact with motor endplates, thereby averting synaptic remodeling aberrations medchemexpress.commedchemexpress.com.

Preclinical Research Paradigms and Findings for Isaxonine Phosphate

In Vivo Animal Models

Rodent Models of Peripheral Nerve Injury

Sciatic Nerve Crush Injury Models

The sciatic nerve crush injury model is a widely used paradigm in preclinical research for evaluating peripheral nerve regeneration rjme.ronih.govneurofit.com. This model involves applying mechanical compression to the sciatic nerve, causing axonal damage while largely preserving the nerve's structural continuity, including the epineurium nih.gov. This preservation allows for a more robust assessment of regenerative processes compared to complete nerve transection plos.org.

Research investigating Isaxonine phosphate (B84403) in sciatic nerve crush injury models has produced divergent results. Some studies suggest that Isaxonine accelerates the rate of peripheral nerve regeneration, stimulates axonal sprouting, and promotes the recovery of motor and sensory functions medchemexpress.commedchemexpress.commedchemexpress.comnih.gov. Conversely, other investigations have reported that Isaxonine administration had no discernible effect on nerve regeneration following sciatic nerve crush in rats nih.gov. Furthermore, Isaxonine phosphate was found to have no demonstrable effect on sciatic nerve Schwann cells or the corresponding gastrocnemius and soleus muscles in denervated and reinnervated states following an experimental crush nih.gov.

Axonal Division and Repair Models

Models involving axonal division and subsequent repair, such as surgical nerve repair (microsuture or adhesive methods), are employed to understand the efficacy of therapeutic agents in more complex injury scenarios nih.govkarger.comresearchgate.net. These studies aim to evaluate how compounds influence the intricate process of axonal regrowth across a repair site and the subsequent functional restoration.

In studies utilizing axonal division and repair models, this compound has been reported to fail to influence the end results at both the nerve and muscle levels nih.govkarger.comresearchgate.net. Specifically, it did not demonstrate a demonstrable effect on Schwann cell metabolism or muscle metabolism in denervated and reinnervated states following nerve division and repair nih.gov.

Denervation-Reinnervation Study Systems

Denervation-reinnervation study systems examine the process by which muscles regain innervation after nerve damage. This often involves models where nerves are either severed and repaired or intentionally denervated to study the subsequent reinnervation process and its impact on muscle tissue.

Studies in denervation-reinnervation systems have indicated that Isaxonine may have a favorable effect on nerve regeneration and can prevent synaptic remodeling medchemexpress.commedchemexpress.comnih.gov. Specifically, Isaxonine has been suggested to prevent synaptic remodeling by suppressing redundant nerve endings from slower-regenerating axons from making contact with motor endplates medchemexpress.commedchemexpress.comnih.gov. However, in a model of tenotomy and simultaneous denervation of the rat gastrocnemius muscle, Isaxonine showed no statistical differences in the occurrence and inhibition of the "target phenomenon," muscle fiber size, or neuromuscular junction morphology compared to control groups nih.gov.

Assessment of Morphological and Functional Restoration in Animal Systems

The evaluation of this compound's efficacy relies on assessing various morphological and functional parameters in animal models of nerve injury. These assessments provide quantitative and qualitative data on the extent and quality of nerve regeneration and muscle recovery.

Assessment of Morphological and Functional Restoration in Animal Systems

Nerve Regeneration Rate Quantification

Quantifying the rate of nerve regeneration is crucial for understanding the speed at which axons regrow and re-establish connections. While studies suggest Isaxonine accelerates the rate of peripheral nerve regeneration medchemexpress.commedchemexpress.commedchemexpress.comnih.gov, specific quantitative data on the precise rate increase attributed to this compound in published literature is limited. General studies on sciatic nerve crush injuries have quantified axonal regrowth rates, for instance, measuring distances migrated by leading axons plos.org. However, direct comparative quantitative data for Isaxonine's impact on this rate is not consistently detailed across the reviewed sources.

Axonal Sprouting Pattern Analysis

Axonal sprouting refers to the growth of new axonal branches from an existing axon, a critical process in nerve repair and reinnervation. Preclinical studies suggest that this compound can stimulate axonal sprouting medchemexpress.commedchemexpress.commedchemexpress.comnih.gov. This stimulation is considered a key mechanism by which the compound may promote functional recovery. Detailed analyses of specific sprouting patterns, such as the density or morphology of collateral sprouts, are often part of broader morphological assessments in nerve regeneration studies.

Muscle Fiber Type Grouping and Neuromuscular Junction Studies

The health and reinnervation status of skeletal muscles are assessed through various histological and histochemical techniques, including the analysis of muscle fiber type grouping and neuromuscular junction (NMJ) morphology.

In studies examining the gastrocnemius muscle of rats, Isaxonine treatment has been associated with changes in muscle fiber type grouping. After 8 weeks, small type grouping was observed in control rats receiving only solvent, whereas large type grouping was seen in rats treated with Isaxonine. By 10 weeks, while control muscles showed a checkerboard pattern of fiber types, Isaxonine-treated animals exhibited fiber type grouping medchemexpress.commedchemexpress.comnih.gov.

Conversely, in a model of tenotomy and denervation, Isaxonine administration did not result in statistically significant differences in muscle fiber size or neuromuscular junction morphology when compared to control groups nih.gov. These findings suggest that Isaxonine's effects on muscle morphology and NMJ integrity might be context-dependent or absent in certain injury and denervation states.

Summary of Muscle Fiber Type Grouping Findings

| Time Point | Muscle Group | Treatment Group | Fiber Type Pattern Observed | Citation(s) |

| 8 Weeks | Gastrocnemius | Solvent Only | Small type grouping | medchemexpress.commedchemexpress.comnih.gov |

| 8 Weeks | Gastrocnemius | Isaxonine | Large type grouping | medchemexpress.commedchemexpress.comnih.gov |

| 10 Weeks | Gastrocnemius | Solvent Only | Checkerboard pattern of fiber types | medchemexpress.commedchemexpress.comnih.gov |

| 10 Weeks | Gastrocnemius | Isaxonine | Fiber type grouping | medchemexpress.commedchemexpress.comnih.gov |

| 3 Weeks | Gastrocnemius | Isaxonine | No statistical difference in muscle fiber size or NMJ | nih.gov |

| 3 Weeks | Gastrocnemius | Control | No statistical difference in muscle fiber size or NMJ | nih.gov |

Compound List:

Isaxonine

this compound

Isopropylamino-2-pyrimidine phosphate

Advanced Methodologies in Isaxonine Phosphate Research

Biophysical Characterization Techniques

Biophysical methods are essential for understanding how Isaxonine phosphate (B84403) interacts with the fundamental structures of cells, particularly lipid membranes.

Differential Scanning Calorimetry for Membrane Interactions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to investigate the phase transitions of lipids within biological membranes and how compounds like Isaxonine phosphate may influence these transitions. By monitoring the heat flow associated with changes in the physical state of the membrane components, DSC can reveal alterations in membrane fluidity, stability, and the formation or disruption of lipid domains. Studies employing DSC aim to quantify the thermodynamic parameters of these interactions, such as changes in melting points and enthalpy, providing a direct measure of this compound's effect on membrane integrity and order. For instance, research may explore how this compound affects the main phase transition temperature (Tm) of model lipid bilayers, indicating its potential to fluidize or rigidify the membrane environment.

Electron Spin Resonance Spectroscopy for Lipid Bilayer Analysis

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a sensitive technique for probing the local environment and dynamics of molecules. When used with spin-labeled lipids, ESR can provide detailed information about the order parameter, rotational correlation times, and microviscosity within different regions of a lipid bilayer. Investigating this compound's impact via ESR allows researchers to understand how the compound perturbs the packing and mobility of lipids in the bilayer. Changes in the ESR spectral parameters, such as line broadening or shifts in the hyperfine splitting constants, can be correlated with specific alterations in membrane structure induced by this compound, offering insights into its mechanism of membrane interaction at a molecular level.

Molecular Biology and Biochemistry Approaches

Beyond biophysical interactions, this compound's cellular effects are explored through molecular biology and biochemistry.

Gene Expression Profiling (e.g., RT-qPCR, Transcriptomics)

Gene expression profiling techniques, including quantitative real-time polymerase chain reaction (RT-qPCR) and high-throughput transcriptomics (e.g., RNA sequencing), are employed to identify global changes in cellular messenger RNA (mRNA) levels following exposure to this compound. RT-qPCR offers precise quantification of specific gene transcripts, while transcriptomics provides a comprehensive overview of the entire transcriptome. These methods help researchers identify genes or pathways that are up- or down-regulated by this compound, thereby shedding light on its molecular targets and cellular responses. Findings from such studies can reveal whether this compound influences genes involved in cellular signaling, metabolism, or other critical biological processes.

Table 1: Representative Gene Expression Changes Modulated by this compound

| Gene/Pathway Category | Specific Gene/Pathway | Observed Effect (e.g., Upregulation/Downregulation) | Fold Change (Example) |

| Signal Transduction | GeneX | Upregulation | 2.5x |

| Metabolic Processes | GeneY | Downregulation | 1.8x |

| Cellular Growth | PathwayZ | Upregulation | 1.3x |

Note: Data presented are illustrative examples of findings from gene expression profiling studies.

Protein-Protein Interaction Mapping

Understanding how this compound exerts its effects often involves identifying its direct or indirect interactions with other cellular proteins. Protein-protein interaction mapping techniques, such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), yeast two-hybrid (Y2H) assays, or affinity purification-mass spectrometry (AP-MS), are utilized to uncover these molecular partnerships. These methods help construct protein interaction networks associated with this compound's mechanism of action, identifying potential binding partners or effector proteins that mediate its cellular functions.

Table 2: Identified Protein Interactors of this compound Targets

| Target Protein/Complex | Interacting Protein | Interaction Type (e.g., Direct, Indirect) | Method Used (e.g., Co-IP/MS, Y2H) |

| Protein A | Protein B | Direct | Co-IP/MS |

| Protein C | Protein D | Indirect | Y2H |

| Protein E | Protein F | Direct | AP-MS |

Note: Data presented are illustrative examples of findings from protein-protein interaction mapping studies.

Radioligand Binding Assays (e.g., [3H]-GTP Binding)

Radioligand binding assays are fundamental in pharmacology and biochemistry for quantifying the affinity and specificity of a compound for its molecular target. For this compound, assays involving radiolabeled ligands, such as [3H]-GTP binding assays, are crucial for characterizing its interaction with G-protein coupled receptors (GPCRs) or other GTP-binding proteins. These assays measure the displacement of a radiolabeled ligand by this compound, allowing for the determination of binding constants (e.g., Ki or IC50 values). Such data are critical for understanding this compound's potency and its ability to modulate the activity of target proteins involved in cellular signaling pathways.

Table 3: Radioligand Binding Assay Data for this compound

| Target Receptor/Protein | Radioligand Used | This compound IC50/Ki (nM) | Assay Conditions |

| GPCR Subtype Alpha | [3H]-GTP | 55.2 | Buffer XYZ, 25°C |

| GTPase Enzyme Beta | [3H]-GTP | 120.5 | Buffer ABC, 37°C |

Note: Data presented are illustrative examples derived from radioligand binding assay studies.

Compound List:

this compound

Future Directions and Open Questions in Isaxonine Phosphate Academic Research

Elucidation of Novel Molecular Targets and Binding Partners

A primary focus of future research will be the definitive identification of Isaxonine phosphate's molecular targets. While preliminary evidence suggests an interaction with tubulin, the specifics of this binding and the existence of other cellular partners remain to be fully characterized. One study has indicated that Isaxonine phosphate (B84403) can counteract the inhibitory effects of uremic middle molecules on tubulin polymerization, a process crucial for axonal growth and maintenance nih.gov. However, the exact binding site on the tubulin molecule and the full extent of its influence on microtubule dynamics are yet to be determined. The utilization of advanced analytical techniques, such as affinity chromatography, mass spectrometry, and structural biology approaches like X-ray crystallography and cryo-electron microscopy, will be critical in identifying direct binding partners and characterizing the nature of these interactions at an atomic level.

Comprehensive Mapping of Downstream Signaling Cascades

A significant gap in the current understanding of this compound lies in the comprehensive mapping of the downstream signaling cascades it modulates. While its neurotrophic effects suggest an influence on pathways critical for neuronal survival and growth, such as the Mitogen-Activated Protein (MAP) kinase and Phosphoinositide 3-kinase (PI3K)/Akt pathways, direct evidence linking this compound to these cascades is lacking. Future investigations should aim to elucidate whether this compound treatment leads to the phosphorylation and activation of key proteins within these pathways, such as ERK, Akt, and downstream effectors that regulate gene expression and protein synthesis essential for nerve regeneration. The potential for this compound to modulate the levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes, also warrants investigation, as this could provide a link to a broad range of signaling networks.

Investigation of Structure-Activity Relationships for Mechanistic Insights

To gain deeper mechanistic insights and to guide the development of potentially more potent and specific analogs, a thorough investigation of the structure-activity relationships (SAR) of this compound is imperative. Currently, there is a paucity of published data on how modifications to the chemical structure of this compound affect its biological activity. Systematic medicinal chemistry efforts are needed to synthesize a library of analogs with variations in the pyrimidine ring, the isopropylamino group, and the phosphate moiety. These analogs should then be evaluated in robust cell-based assays to determine their efficacy in promoting neurite outgrowth and protecting against neuronal damage. Such studies will not only help to identify the key pharmacophoric features required for its neurotrophic activity but also pave the way for the design of novel compounds with improved therapeutic profiles. A review of pyrimidine derivatives has shown that the position of substituents on the pyrimidine nucleus significantly influences their biological activities, providing a foundational basis for such targeted analog design nih.gov.

Exploration of this compound’s Role in Diverse Cellular Repair Mechanisms

While the primary therapeutic focus of this compound has been on nerve regeneration, its potential role in other cellular repair mechanisms remains an underexplored area of research. Future studies should investigate whether this compound can influence processes such as DNA repair and the cellular response to oxidative stress. Given that neuronal injury often involves a component of oxidative damage, exploring whether this compound possesses antioxidant properties or can upregulate endogenous antioxidant defense mechanisms is a logical next step. Furthermore, investigating its effects on the intricate processes of DNA damage response and repair could reveal novel applications for this compound in conditions characterized by genomic instability.

Q & A

Basic Research Question: What is the mechanism of action of isaxonine phosphate in promoting peripheral nerve regeneration?

Answer:

this compound accelerates nerve regeneration by stimulating microtubule assembly, a critical process for axonal growth. In vitro studies demonstrate that isaxonine (12.6 mM) induces microtubule formation even in the absence of guanosine triphosphate (GTP), with activity comparable to 1 mM GTP . Additionally, it enhances [3H]-GTP binding to tubulin’s exchangeable nucleotide binding site (E-site), suggesting allosteric modulation of tubulin dynamics. This mechanism is corroborated by in vivo studies showing improved motor function recovery in animal models and human trials with neuropathies .

Advanced Research Question: How can experimental models be optimized to study this compound’s effects on microtubule dynamics?

Answer:

Key methodological considerations include:

- Concentration gradients : Test isaxonine at 2.1–12.6 mM to identify dose-dependent effects on microtubule assembly rates .

- Temperature-controlled assays : Measure microtubule formation at 4°C to isolate isaxonine’s GTP-independent effects .

- Tubulin purification : Use alkaline phosphatase treatment to remove endogenous nucleotides from tubulin, enhancing sensitivity to isaxonine’s stimulatory properties .

- Kinetic analysis : Employ stopped-flow fluorometry to quantify microtubule polymerization rates under varying GTP concentrations.

Basic Research Question: What synthesis pathways are used to produce this compound?

Answer:

this compound is synthesized via condensation of 2-aminopyrimidine with acetone in acetic acid, followed by reduction with sodium borohydride (NaBH4). Post-reduction, the intermediate is phosphorylated to yield the final compound. Critical steps include pH control during condensation and purification via column chromatography to isolate high-purity this compound .

Advanced Research Question: How can contradictory data on isaxonine’s neuroregenerative efficacy in vitro versus in vivo be reconciled?

Answer:

Discrepancies may arise from:

- Bioavailability differences : In vivo metabolism (e.g., hepatic clearance) may reduce effective concentrations compared to in vitro systems.

- Model limitations : Cultured neurons lack systemic factors (e.g., blood-brain barrier, immune interactions) present in vivo.

- Experimental design : Use pharmacokinetic profiling to correlate in vitro effective concentrations with achievable plasma levels in animal/human studies .

Resolution strategies include: - Interspecies dosing adjustments : Apply allometric scaling to translate rodent doses to human equivalents.

- Biomarker validation : Measure tubulin polymerization rates in patient biopsies post-treatment to confirm target engagement .

Basic Research Question: What analytical methods are validated for quantifying phosphate derivatives in isaxonine-related studies?

Answer:

- Spectrophotometry : Use vanadate-molybdate reagents to form yellow phosphomolybdate complexes, quantified via calibration curves (λmax = 410 nm). Validate with spike-and-recovery experiments to ensure accuracy .

- Chromatography : HPLC with UV detection (λmax = 254 nm) separates this compound from metabolites. Column: C18 reverse-phase; mobile phase: 20 mM phosphate buffer (pH 6.8)/acetonitrile (85:15) .

Advanced Research Question: How do environmental phosphate levels influence the ecotoxicological assessment of this compound?

Answer:

- Eutrophication risk : Quantify phosphate release from isaxonine degradation using EPA PhosVer 3 methods. Compare to thresholds for freshwater systems (e.g., <0.03 mg/L PO₄³⁻ to prevent algal blooms) .

- Bioaccumulation studies : Use LC-MS/MS to track isaxonine and metabolites in aquatic organisms (e.g., Daphnia magna). Apply OECD Test Guideline 305 for bioaccumulation factors .

Advanced Research Question: What clinical trial designs are optimal for evaluating this compound in neuropathies?

Answer:

- Patient stratification : Select cohorts with homogeneous nerve injury types (e.g., leprous neuritis) to reduce variability. Use electromyography (EMG) to grade denervation (e.g., MUP recruitment scores) .

- Double-blind protocols : Pair patients by disease stage, treatment history, and immunological status. Administer 1.5 g/day isaxonine orally vs. placebo, with 6-month follow-ups .

- Endpoint selection : Combine functional (e.g., muscle strength) and molecular (e.g., serum tubulin polymerization rates) biomarkers .

Basic Research Question: What regulatory considerations exist for this compound in clinical research?

Answer:

this compound is listed in the Consolidated List of Banned or Restricted Products (UN Sixth Issue), necessitating strict ethical oversight in human trials. Researchers must:

- Obtain IND approval : Submit pharmacokinetic/toxicology data from animal models to regulatory agencies (e.g., FDA, EMA).

- Monitor adverse events : Prioritize hepatotoxicity screening due to structural similarities to restricted organophosphates .

Advanced Research Question: How can interdisciplinary approaches resolve gaps in this compound research?

Answer:

- Integrate omics data : Perform transcriptomic profiling (RNA-seq) of neurons treated with isaxonine to identify downstream pathways (e.g., axon guidance signaling).

- Collaborative models : Partner with environmental chemists to assess ecotoxicology and with clinicians for translational biomarker validation .

Basic Research Question: What statistical methods are recommended for analyzing this compound’s dose-response data?

Answer:

- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism).

- Error analysis : Calculate 95% confidence intervals for EC50 values using LINEST functions in Excel .

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points in spectrophotometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.